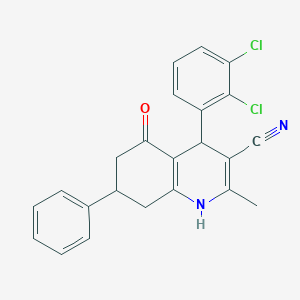
N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide, also known as BMH-21, is a synthetic compound that has gained significant attention in the scientific community due to its potential as an anticancer agent. BMH-21 belongs to the family of DNA intercalators, which are molecules that insert themselves between the base pairs of DNA strands, causing structural changes that can lead to cell death.
作用机制
N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide exerts its anticancer effects by intercalating into the DNA of cancer cells, causing structural changes that can lead to cell death. Specifically, N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide has been shown to induce DNA damage and inhibit DNA replication and transcription. This leads to the activation of the p53 pathway, which is a tumor suppressor pathway that can induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. In vivo studies have shown that N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide can inhibit tumor growth and metastasis in animal models.
实验室实验的优点和局限性
One advantage of N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide is that it has shown efficacy against a wide range of cancer cell lines, suggesting that it may have broad applicability as an anticancer agent. Additionally, N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide has been shown to be effective against cancer stem cells, which are often resistant to conventional chemotherapy. However, one limitation of N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide is that it can be toxic to normal cells at high concentrations, which may limit its clinical use.
未来方向
There are several future directions for research on N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide. One area of focus is the development of more potent analogs of N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide that may have improved efficacy and reduced toxicity. Additionally, researchers are exploring the use of N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Finally, there is interest in exploring the potential of N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide as a radiosensitizer, which is a compound that can enhance the efficacy of radiation therapy in cancer treatment.
合成方法
The synthesis of N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide involves a multi-step process that starts with the reaction of 3-chloro-2-methylphenylamine with cyclohexanone to form 3-chloro-2-methylphenylcyclohexanone. This intermediate is then reacted with phthalic anhydride to form the corresponding dicarboxylic acid, which is subsequently reacted with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with 3-chloro-2-methylphenylamine to form N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide.
科学研究应用
N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide is effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide has been shown to be effective against cancer stem cells, which are believed to be responsible for tumor initiation, growth, and recurrence.
属性
IUPAC Name |
1-N,4-N-bis(3-chloro-2-methylphenyl)cyclohexane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl2N2O2/c1-13-17(23)5-3-7-19(13)25-21(27)15-9-11-16(12-10-15)22(28)26-20-8-4-6-18(24)14(20)2/h3-8,15-16H,9-12H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTTYBZUGDJFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCC(CC2)C(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3-chloro-2-methylphenyl)cyclohexane-1,4-dicarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B4897343.png)
![N-(3,4-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4897346.png)
![{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4897349.png)
![2-chloro-N-(2-methoxy-4-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4897356.png)

![1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B4897376.png)
![4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide](/img/structure/B4897392.png)
![5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B4897406.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4897412.png)
![5-(2-methoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4897417.png)
![4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B4897428.png)
![3-(anilinosulfonyl)-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4897431.png)
![5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4897438.png)